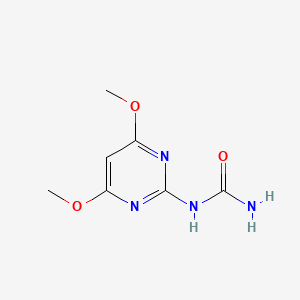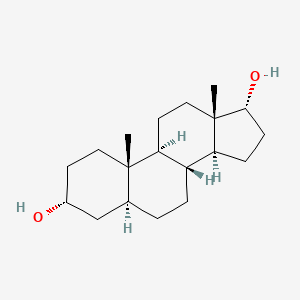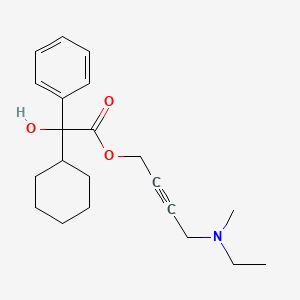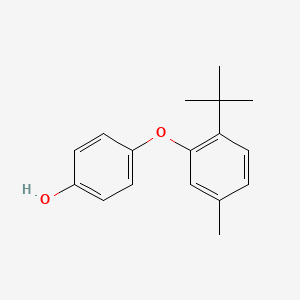
Tert-butyl methylphenoxy phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl methylphenoxy phenol is an organic compound that features a tert-butyl group, a methyl group, and a phenoxy group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl methylphenoxy phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol. This reaction typically requires a catalyst to proceed efficiently. One such catalyst is 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which has been shown to be effective and easily recyclable . The reaction is endothermic, and the process is spontaneous under the given conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective alkylation of phenols using methyl tertiary butyl ether (MTBE) as a reactant. This process is economically viable and can be conducted under mild to moderate conditions at atmospheric pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl methylphenoxy phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated phenols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl methylphenoxy phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tert-butyl methylphenoxy phenol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the phenol group, which can undergo redox reactions to stabilize reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
Tert-butylphenol: Used as an intermediate in organic synthesis and as a stabilizer in various industrial processes.
Uniqueness
Tert-butyl methylphenoxy phenol is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Eigenschaften
CAS-Nummer |
307000-42-6 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
4-tert-butyl-3-methyl-2-phenoxyphenol |
InChI |
InChI=1S/C17H20O2/c1-12-14(17(2,3)4)10-11-15(18)16(12)19-13-8-6-5-7-9-13/h5-11,18H,1-4H3 |
InChI-Schlüssel |
BVFPQCUMPQVLCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OC2=CC=C(C=C2)O |
Kanonische SMILES |
CC1=C(C=CC(=C1OC2=CC=CC=C2)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
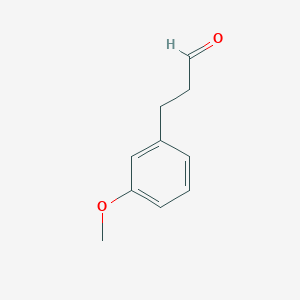
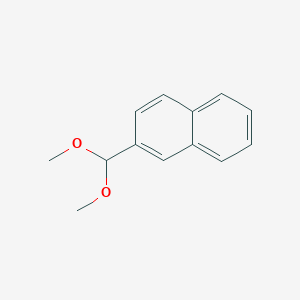
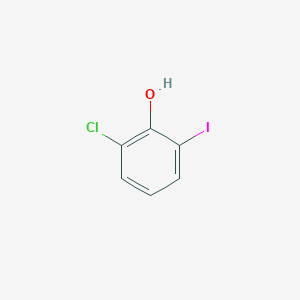
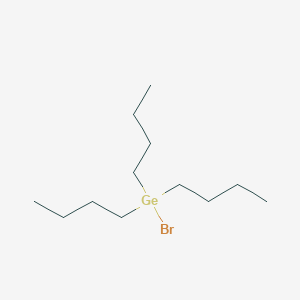
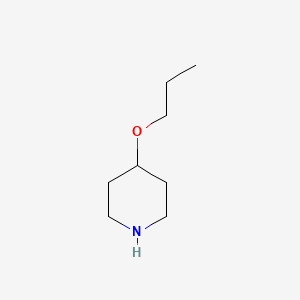
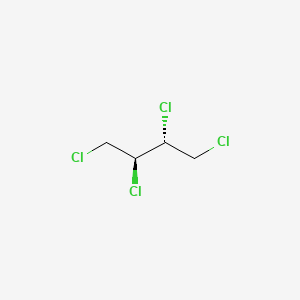
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)
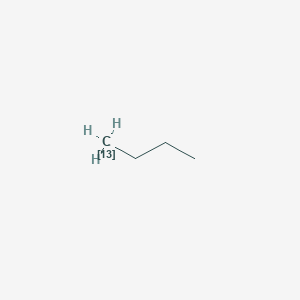
![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)
